molecular formula C6H14N2O4Pt+2 B1684641 卡铂 CAS No. 41575-94-4

卡铂

货号 B1684641
CAS 编号: 41575-94-4
分子量: 371.25 g/mol
InChI 键: OLESAACUTLOWQZ-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Carboplatin is a chemotherapy medication used to treat various forms of cancer, including ovarian cancer, lung cancer, head and neck cancer, brain cancer, and neuroblastoma . It belongs to the group of medicines known as alkylating agents . Carboplatin interferes with the growth of cancer cells, which eventually are destroyed . It contains the metal platinum and works by stopping or slowing the growth of cancer cells and other rapidly growing cells by damaging their DNA .


Synthesis Analysis

Carboplatin is synthesized through a process that involves the production of a cis-diiodo platinum (II) complex, which is then converted into a diaquo complex . This process is carried out in an aqueous silver nitrate solution . The method is designed to produce carboplatin suitable for pharmaceutical use with a low silver content .


Molecular Structure Analysis

Carboplatin has a molecular structure that includes a platinum atom . The structure of Carboplatin is represented by the formula C6H12N2O4Pt . The molecular weight of Carboplatin is 371.25 .


Chemical Reactions Analysis

Carboplatin undergoes activation inside cells and forms reactive platinum complexes that cause the intra- and inter-strand cross-linkage of DNA molecules within the cell . This modifies the DNA structure and inhibits DNA synthesis . The reaction of Carboplatin with chloride ions has been studied theoretically, and it has been found that the process is very unlikely to occur in neutral or weak acidic media .


Physical And Chemical Properties Analysis

Carboplatin has a molecular formula of C6H12N2O4Pt and a molecular weight of 371.25 . It is soluble in water when warmed and in DMF . It is stored at 4°C, protected from light, and sealed .

科研应用

1. 癌症治疗和药物耐药性中的卡铂

卡铂是治疗各种癌症广泛使用的药物。然而,其有效性可能会受到药物耐药性的阻碍。例如,在人类视网膜母细胞瘤Y-79细胞中,FoxM1-ABCC4轴在介导卡铂耐药性方面起着至关重要的作用。沉默FoxM1可以增强这些细胞对卡铂的敏感性和积累,为预防人类视网膜母细胞瘤耐药性提供了见解(Zhu et al., 2018)

2. 卡铂与维生素相互作用

关于卡铂与B族维生素和核碱基的亲和力的研究表明,与含芳香环的维生素相互作用可以降低卡铂的抗癌效果。例如,维生素B6(吡哆醛磷酸盐)对卡铂有显著的亲和力,影响其在癌症治疗中的治疗能力(Szefler et al., 2021)

3. 增强卡铂的疗效

研究探讨了增强卡铂在癌症治疗中疗效的策略。例如,使用DNA修复抑制剂如奥拉帕尼布或AsiDNA与卡铂结合可以提高癌症模型中的存活率。值得注意的是,这种组合不会增加卡铂的毒性,为治疗卡铂耐药肿瘤提供了一种有前途的方法(Herath et al., 2019)

4. 卡铂输送系统

卡铂输送系统的进展是最近研究的重点。例如,开发用于肿瘤内注射的卡铂载荷水凝胶显示出在维持与小鼠胶质瘤放疗的协同效应的同时简化给药的潜力(Liang et al., 2018)。此外,使用部分表面修饰的聚酰胺胺树状聚合物用于卡铂输送已显示出改善药物生物利用度和减少副作用的前景(Nguyen et al., 2019)

5. 卡铂在临床前和临床研究中的应用

临床前和临床研究为卡铂在各种治疗背景中的应用提供了见解。例如,一项I期临床试验调查了卡铂经颅脑室对流增强给药用于治疗复发性高级别胶质瘤,突出了这种方法的可行性和安全性(Wang et al., 2020)

未来方向

Future directions for Carboplatin include combination strategies with PD-1/PD-L1 blockade . The combination of Carboplatin with other therapies such as chemotherapy, radiotherapy, or angiogenesis inhibitor has shown synergistic antitumor efficacies . There is also interest in the use of Paclitaxel and Carboplatin for platinum-sensitive ovarian cancer .

性质

IUPAC Name

azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRXQHXAPYXROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4Pt
Record name Carboplatin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Carboplatin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sol in water, Water > 15 (mg/mL), pH 4 Acetate Buffer 5 - 10 (mg/mL), pH 9 Carbonate Buffer 5 - 10 (mg/mL), 10% Ethanol/H2O 5 - 10 (mg/mL), 95% Ethanol/H < 1 (mg/mL), 0.1NHC1 5 -10 (mg/mL), 0.1NNaOH 5 -10 (mg/mL), Methanol < 1 (mg/mL), Chloroform < 5 (mg/mL), Dimethylsulfoxide 5 (mg/mL), Acetic Acid < 1 (mg/mL), Trifluoroacetic Acid < 1 (mg/mL)
Record name CARBOPLATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CARBOPLATIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/241240%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Carboplatin

Color/Form

White crystals

CAS RN

41575-94-4
Record name carboplatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name carboplatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name carboplatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diammine[cyclobutane-1,1-dicarboxylato(2-)-O,O']platinum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBOPLATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboplatin
Reactant of Route 2
Carboplatin
Reactant of Route 3
Carboplatin
Reactant of Route 4
Carboplatin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Carboplatin
Reactant of Route 6
Carboplatin

Citations

For This Compound
442,000
Citations
DJ Stewart - Critical reviews in oncology/hematology, 2007 - Elsevier
While cisplatin and carboplatin are active versus most common cancers, epithelial malignancies are incurable when metastatic. Even if an initial response occurs, acquired resistance …
Number of citations: 760 www.sciencedirect.com
RS Go, AA Adjei - Journal of Clinical Oncology, 1999 - Citeseer
… : Carboplatin does not possess equivalent activity to cisplatin in all platinum-sensitive tumors. Carboplatin … Carboplatin can also be substituted for cisplatin in the treatment of non–small-…
Number of citations: 877 citeseerx.ist.psu.edu
R Canetta, M Rozencweig, SK Carter - Cancer treatment reviews, 1985 - Elsevier
… The existing literature data base on carboplatin updated to June, … A yet unpublished toxicity data base on carboplatin suggests … who have started a phase I study combining carboplatin …
Number of citations: 230 www.sciencedirect.com
S Oguri, T Sakakibara, H Mase… - The Journal of …, 1988 - Wiley Online Library
… was essentially all carboplatin for 8 or 12 hours after administration. Carboplatin did not bind to … The pharmacokinetics, in vivo stability, protein binding, and elimination of carboplatin are …
Number of citations: 118 accp1.onlinelibrary.wiley.com
J Lokich, N Anderson - Annals of oncology, 1998 - Elsevier
… The issue of potential carboplatin underdosing related to the lack of … carboplatin is probably not clinically important since a dose response effect has not been established for carboplatin …
Number of citations: 367 www.sciencedirect.com
ICS Kennedy, BM Fitzharris, BM Colls… - Cancer Chemotherapy …, 1990 - Springer
… receiving a total of 119 doses of carboplatin in the range of 300-400 … Defining carboplatin ototoxicity as an increase of i> 30 dB in … should be exercised when carboplatin is given either at …
Number of citations: 72 link.springer.com
EB Douple, RC Richmond, JA O'Hara… - Cancer Treatment …, 1985 - Elsevier
… growth delay when 60 mg/kg carboplatin is administered either 30 minutes before … tyPhimurium cells by 200 pM carboplatin … This study also reported an increased toxicity of carboplatin …
Number of citations: 206 www.sciencedirect.com
AH Calvert, DR Newell, LA Gumbrell… - Journal of Clinical …, 1989 - ascopubs.org
… of carboplatin pharmacokinetics in 18 patients with pretreatment glomerular filtration rates (GFR) in the range of 33 to 136 mL/min. Carboplatin … the free carboplatin plasma concentration …
Number of citations: 147 ascopubs.org
SB Duffull, BA Robinson - Clinical pharmacokinetics, 1997 - Springer
… Carboplatin shares some of the therapeutic advantages of cisplatin… Carboplatin is present in the blood as 3 distinct species. These are total platinum and 2 unbound species, carboplatin …
Number of citations: 189 link.springer.com
WJF van der Vijgh - Clinical pharmacokinetics, 1991 - Springer
Carboplatin [diammine(1,1-cyclobutanedicarboxylato)platinum(II)] is one of the most promising second generation platinum compounds. Its greater chemical stability in comparison with …
Number of citations: 269 link.springer.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。